molecular formula C10H10O4 B2892339 3-(4-Formylphenoxy)propanoic acid CAS No. 70170-91-1

3-(4-Formylphenoxy)propanoic acid

Cat. No.: B2892339
CAS No.: 70170-91-1
M. Wt: 194.186
InChI Key: NWZYOUFOQRNNIA-UHFFFAOYSA-N
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Description

3-(4-Formylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by a phenoxy group substituted with a formyl group at the para position and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenoxy)propanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzaldehyde attacks the bromine atom of 3-bromopropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Formylphenoxy)propanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Formylphenoxy)propanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

3-(4-formylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZYOUFOQRNNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70170-91-1
Record name 3-(4-formylphenoxy)propanoic acid
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